molecular formula C12H14N2O2 B1216794 5-methyl-D-tryptophan CAS No. 99295-79-1

5-methyl-D-tryptophan

Cat. No.: B1216794
CAS No.: 99295-79-1
M. Wt: 218.25 g/mol
InChI Key: HUNCSWANZMJLPM-SNVBAGLBSA-N
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Description

5-Methyl-D-tryptophan: is a derivative of the essential amino acid tryptophan It is characterized by the presence of a methyl group at the 5-position of the indole ring

Biochemical Analysis

Biochemical Properties

5-Methyl-D-tryptophan plays a crucial role in biochemical reactions, particularly in the inhibition of anthranilate compound synthesis. It interacts with several enzymes and proteins, including tryptophanase and the trp operon repressor in Escherichia coli . As a substrate for tryptophanase, this compound is involved in the catabolism of tryptophan, leading to the production of indole, pyruvate, and ammonia. Additionally, it acts as a corepressor for the trp operon, regulating the expression of genes involved in tryptophan biosynthesis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the induction of anthranilate synthase activity in oats, affecting the biosynthesis of tryptophan . In microbial cells, it can select for genetic mutants, thereby impacting cellular growth and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the synthesis of anthranilate compounds, which are the initial steps in the biosynthesis of tryptophan in Neurospora crassa . Additionally, this compound acts as a corepressor of the trp operon in Escherichia coli, binding to the trp repressor and preventing the transcription of genes involved in tryptophan biosynthesis . This compound also serves as a substrate for tryptophanase, facilitating the breakdown of tryptophan into indole, pyruvate, and ammonia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 280-282°C . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, in in vitro studies, this compound has been observed to inhibit the induction of anthranilate synthase activity over extended periods . In in vivo studies, its effects on gut microbiota and inflammatory pathways may evolve over time, potentially leading to changes in cellular responses and overall health .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may selectively inhibit specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and immune responses . In animal studies, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential toxicity. For instance, in livestock and poultry, dietary tryptophan and its derivatives, including this compound, have been shown to modulate immune responses and improve overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to tryptophan metabolism. It acts as an inhibitor of anthranilate compound synthesis, affecting the initial steps of tryptophan biosynthesis . Additionally, it serves as a substrate for tryptophanase, facilitating the breakdown of tryptophan into indole, pyruvate, and ammonia . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various physiological processes, including immune responses and neurotransmitter synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) mediates the transport of essential amino acids, including tryptophan and its derivatives, across the cell membrane . Once inside the cell, this compound can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. In microbial cells, it can localize to the cytoplasm, where it interacts with enzymes involved in tryptophan metabolism . In mammalian cells, this compound may be transported to various subcellular compartments, including the mitochondria and nucleus, depending on its binding affinity to specific proteins and transporters . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular function and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-D-tryptophan typically involves the modification of the indole ring of tryptophan. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The methylation at the 5-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitronium ion in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring.

    Substitution: Substituted indole derivatives with functional groups at the 2- or 3-positions.

Scientific Research Applications

Chemistry: 5-Methyl-D-tryptophan is used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the metabolism of tryptophan and its derivatives. It serves as a tool to investigate the role of tryptophan in various metabolic pathways.

Medicine: The compound has potential therapeutic applications, particularly in the modulation of gut microbiota and the treatment of inflammatory bowel diseases. It has been shown to ameliorate colitis by modulating the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

  • 5-Methyl-L-tryptophan
  • 5-Fluoro-DL-tryptophan
  • 6-Methyl-DL-tryptophan
  • 1-Methyl-DL-tryptophan

Comparison: 5-Methyl-D-tryptophan is unique due to its specific methylation at the 5-position of the indole ring. This modification imparts distinct biochemical properties compared to other tryptophan derivatives. For example, 5-Fluoro-DL-tryptophan has a fluorine atom instead of a methyl group, which significantly alters its reactivity and biological activity. Similarly, 6-Methyl-DL-tryptophan has the methyl group at the 6-position, leading to different steric and electronic effects.

Properties

IUPAC Name

(2R)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCSWANZMJLPM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357429
Record name 5-methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99295-79-1
Record name 5-methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the enantioselectivity of DMATSs differ for 5-methyl-D-tryptophan compared to L-tryptophan?

A1: Research shows that the enantioselectivity of DMATSs can vary significantly depending on the substrate. Specifically, the study found that 6-DMATSMo and 5-DMATSSc exhibited a much higher preference for this compound over its L-enantiomer. [] This contrasts with their typical preference for L-tryptophan. Interestingly, the presence of the racemic mixture significantly inhibited the conversion yield of the D-isomer. This suggests that the D-enantiomer might interact differently with the enzyme's active site, leading to altered substrate binding and catalytic activity. Further research is needed to fully elucidate the structural basis for this enantioselectivity.

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